5-Chloro-2-iodobenzonitrile

Catalog No.
S1921301
CAS No.
549547-88-8
M.F
C7H3ClIN
M. Wt
263.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-iodobenzonitrile

CAS Number

549547-88-8

Product Name

5-Chloro-2-iodobenzonitrile

IUPAC Name

5-chloro-2-iodobenzonitrile

Molecular Formula

C7H3ClIN

Molecular Weight

263.46 g/mol

InChI

InChI=1S/C7H3ClIN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H

InChI Key

JNVZEQIFNGDCMH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C#N)I

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)I

5-Chloro-2-iodobenzonitrile is an organic compound characterized by the presence of a chlorine atom and an iodine atom attached to a benzene ring, which also contains a nitrile functional group. Its chemical formula is C7H3ClINC_7H_3ClIN, and it has a molecular weight of approximately 263.46 g/mol. This compound appears as a solid and is notable for its reactivity due to the halogen substituents and the nitrile group, making it a valuable intermediate in various synthetic applications.

  • Organic building block

    The presence of a nitrile group (C≡N) and a halogenated aromatic ring suggests 5-Chloro-2-iodobenzonitrile could be a valuable intermediate for organic synthesis. These functional groups are commonly used in the construction of more complex molecules with various applications in pharmaceuticals and materials science. Companies like AOBChem even list it as an "Advanced Organic Building Block" in their catalog [].

  • Potential for medicinal chemistry

  • Proteomics research

Typical of aromatic compounds, particularly those involving electrophilic substitution due to the electron-withdrawing nature of the chlorine and iodine atoms. The nitrile group can also undergo nucleophilic addition reactions. The compound's halogen substituents allow for further functionalization through nucleophilic substitution or cross-coupling reactions, making it a versatile building block in organic synthesis.

The synthesis of 5-Chloro-2-iodobenzonitrile can be achieved through several methods:

  • Halogenation of Benzonitrile: Starting from benzonitrile, chlorine and iodine can be introduced via electrophilic aromatic substitution.
  • Nitration followed by Reduction: A nitrated intermediate can be formed and subsequently reduced to yield the desired compound.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods can facilitate the introduction of halogens onto the aromatic ring.

These methods highlight the compound's accessibility for further chemical exploration and application in synthetic chemistry.

5-Chloro-2-iodobenzonitrile serves as an important intermediate in organic synthesis, particularly in drug discovery and material science. Its ability to undergo various chemical transformations makes it suitable for developing new pharmaceuticals and agrochemicals. Additionally, its unique properties could be utilized in creating specialized materials with tailored electrical or optical characteristics.

Interaction studies involving 5-Chloro-2-iodobenzonitrile focus on its reactivity with nucleophiles and electrophiles. The presence of both halogen substituents allows it to participate in diverse interactions, including:

  • Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles under appropriate conditions.
  • Electrophilic Aromatic Substitution: The compound can react with electrophiles due to its activated aromatic system.

These interactions are crucial for understanding its potential applications in medicinal chemistry and materials science.

Several compounds share structural similarities with 5-Chloro-2-iodobenzonitrile. Below is a comparison highlighting their unique features:

Compound NameFormulaUnique Features
2-IodobenzonitrileC7H4INC_7H_4INContains only iodine; lacks chlorine functionality.
4-Chloro-2-iodobenzonitrileC7H4ClINC_7H_4ClINSimilar structure but with different halogen positions; useful in organic synthesis.
3,5-Dichloro-2-iodobenzonitrileC7H3Cl2INC_7H_3Cl_2INContains two chlorine atoms; may enhance biological activity due to increased electron-withdrawing effects.
4-NitrochlorobenzeneC6H4ClN2O2C_6H_4ClN_2O_2Contains a nitro group instead of a nitrile group; used as an industrial intermediate.

These compounds illustrate the diversity within halogenated benzonitriles and their potential applications across various fields, emphasizing the unique positioning of 5-Chloro-2-iodobenzonitrile within this class due to its specific combination of functional groups that may enhance its reactivity and biological activity.

XLogP3

2.9

Wikipedia

5-Chloro-2-iodobenzonitrile

Dates

Last modified: 08-16-2023

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